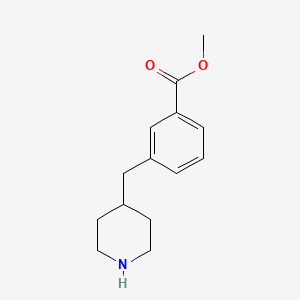

3-(4-Piperidinylmethyl)-benzoic acid methyl ester

Description

3-(4-Piperidinylmethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a 4-piperidinylmethyl substituent at the third position of the aromatic ring. This structure is of interest in medicinal chemistry due to the piperidine moiety’s role in enhancing bioavailability and target affinity, particularly in central nervous system (CNS) and anticancer drug design .

Properties

IUPAC Name |

methyl 3-(piperidin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-4-2-3-12(10-13)9-11-5-7-15-8-6-11/h2-4,10-11,15H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYGVLIAGYCNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidinylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-piperidinemethanol with methyl 3-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidinylmethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products Formed

Oxidation: 3-(4-Piperidinylmethyl)-benzoic acid

Reduction: 3-(4-Piperidinylmethyl)-benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Piperidinylmethyl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Piperidinylmethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3-(4-piperidinylmethyl)-benzoic acid methyl ester lies in its piperidinylmethyl substituent. Below is a comparative analysis with analogous benzoic acid esters:

Key Observations :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit enhanced water solubility due to the additional nitrogen, while piperidine-containing compounds (e.g., target compound) may have better lipid membrane penetration.

- Substituent Position: Antitumor activity in 2-acetylamino derivatives () suggests substituent position significantly impacts bioactivity.

- Linker Effects : Ethoxy or methylene linkers (e.g., ) influence spatial orientation and binding affinity to targets like enzymes or receptors.

Spectral Data

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears at 1702–1716 cm⁻¹ (consistent with benzoic acid esters, ). Piperidine N-H stretches (~3300 cm⁻¹) may overlap with aromatic C-H.

- ¹H NMR : Key signals include:

- Piperidine protons : δ 1.4–2.8 ppm (multiplet, piperidine CH₂ groups).

- Aromatic protons : δ 7.3–8.1 ppm (split based on substitution pattern).

- Methyl ester : δ 3.8–3.9 ppm (singlet, OCH₃).

Similar compounds (e.g., ) show downfield shifts for amide protons (δ 8.0–8.5 ppm) and benzyl groups (δ 4.5–5.0 ppm).

Biological Activity

3-(4-Piperidinylmethyl)-benzoic acid methyl ester (CAS No. 1170775-45-7) is a synthetic compound belonging to the class of piperidine derivatives. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to a benzoic acid methyl ester moiety. The compound's molecular formula is C13H17NO2, and it exhibits properties typical of piperidine derivatives, which are often utilized in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety allows for interactions with receptors and enzymes, modulating their activities and influencing cellular signaling pathways. Such interactions can lead to significant physiological effects, including alterations in neurotransmitter release and enzyme inhibition.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines. For instance, a study reported that compounds structurally similar to this ester showed IC50 values in the range of 5-30 µM against various cancer cell lines, suggesting promising anticancer properties .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 22.54 |

| Similar Compounds | A549 | <10 |

Cholinesterase Inhibition

The compound has also been evaluated for its anti-cholinesterase activity , which is relevant for neurodegenerative diseases like Alzheimer's. In studies comparing various compounds, some piperidine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 7-30 µM . This suggests that this compound could potentially be developed as a therapeutic agent for cognitive disorders.

Case Studies and Research Findings

- Cell Proliferation Studies : A study conducted on the effects of piperidine derivatives on human cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Interaction Studies : Investigations into the compound's interaction with AChE showed that it competes effectively with acetylcholine at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for enhancing cognitive function .

Comparison with Similar Compounds

When compared to other piperidine derivatives such as piperine and evodiamine, this compound exhibits unique biological properties due to its specific structural features. These compounds are known for their antioxidant and anti-inflammatory properties but differ in their mechanisms and potency against specific targets.

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| Piperine | Antioxidant | Reduces oxidative stress |

| Evodiamine | Anticancer | Induces apoptosis in cancer cells |

| This compound | Anticancer, Anti-cholinesterase | Modulates neurotransmitter levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.